molecular formula C19H23NO B220874 N-benzyl-N-isopropyl-3-phenylpropanamide

N-benzyl-N-isopropyl-3-phenylpropanamide

Cat. No. B220874
M. Wt: 281.4 g/mol
InChI Key: MGNMFXYCTMKDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-isopropyl-3-phenylpropanamide, also known as benzylphenylpropionamide (BZP), is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

BZP works by increasing the release of dopamine and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, movement, and attention. By increasing their release, BZP may help to improve symptoms of neurological disorders.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream. These effects are similar to those of other amphetamines and are thought to be responsible for the drug's stimulant properties.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments, including its stability and ease of synthesis. However, its potential for abuse and toxicity must be taken into consideration when designing experiments. Additionally, the use of BZP in human subjects is highly regulated and requires approval from ethical review boards.

Future Directions

There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for neurological disorders, particularly those that involve dopamine and serotonin dysfunction. Additionally, BZP may have applications in the field of drug discovery, as a tool for studying the mechanisms of neurotransmitter release. Further research is needed to fully understand the potential benefits and limitations of BZP in these areas.

Synthesis Methods

BZP can be synthesized through a multi-step process, starting with the condensation of benzyl cyanide and isopropyl magnesium bromide to form 3-phenylpropanenitrile. This is then reduced to 3-phenylpropanamine, which is subsequently benzylated to form BZP.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Studies have shown that BZP acts as a dopamine and serotonin releaser, which may help to alleviate symptoms of these disorders.

properties

Product Name

N-benzyl-N-isopropyl-3-phenylpropanamide

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-benzyl-3-phenyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C19H23NO/c1-16(2)20(15-18-11-7-4-8-12-18)19(21)14-13-17-9-5-3-6-10-17/h3-12,16H,13-15H2,1-2H3

InChI Key

MGNMFXYCTMKDGZ-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

solubility

36.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.